Home > Products > Screening Compounds P8062 > Ca2+ channel agonist 1
Ca2+ channel agonist 1 -

Ca2+ channel agonist 1

Catalog Number: EVT-255759
CAS Number:
Molecular Formula: C19H26N6O
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ca2+ channel agonist 1 is an agonist of N-type Ca2+ channel and an inhibitor of Cdk2, with EC50s of 14.23 μM and 3.34 μM, respectively, and is used as a potential treatment for motor nerve terminal dysfunction.

Bay K 8644

Compound Description: Bay K 8644 is a widely used L-type Ca2+ channel agonist. It binds to the dihydropyridine binding site of L-type Ca2+ channels, enhancing their activity and promoting Ca2+ influx into cells. [] This compound has been instrumental in studying the physiological roles of L-type Ca2+ channels and their involvement in various cellular processes, including cardiac contractility and vascular smooth muscle contraction. [, , ]

FPL-64176

Compound Description: FPL-64176 is another L-type Ca2+ channel agonist that acts similarly to Bay K 8644. It enhances Ca2+ currents by binding to the dihydropyridine binding site on the channel. [] FPL-64176 has been used to study the role of L-type Ca2+ channels in cardiac excitation-contraction coupling.

1-Ethyl-2-benzimidazolinone (1-EBIO)

Compound Description: 1-EBIO is a selective agonist for small conductance Ca2+-activated potassium channels type 2 (SK2). While not a direct Ca2+ channel agonist, 1-EBIO indirectly influences Ca2+ signaling by activating SK2 channels, which in turn modulate neuronal excitability and synaptic plasticity. []

Mucolipin Synthetic Agonist 1 (ML-SA1)

Compound Description: ML-SA1 is a selective agonist of the transient receptor potential cation channel mucolipin subfamily member 1 (TRPML1), a lysosomal Ca2+ channel. [] Activation of TRPML1 by ML-SA1 leads to Ca2+ release from lysosomes, impacting lysosomal function and potentially influencing axonal transport.

Overview

Calcium ion channel agonist 1 is a chemical compound known for its role as an agonist of N-type calcium channels and an inhibitor of cyclin-dependent kinase 2. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in modulating calcium signaling pathways which are crucial in various physiological processes. The compound exhibits effective biological activity with an effective concentration for 50% of the maximum response (EC50) values of approximately 14.23 micromolar for calcium channels and 3.34 micromolar for cyclin-dependent kinase 2 inhibition .

Source and Classification

Calcium ion channel agonist 1 is classified under the category of small molecules that interact with ion channels, specifically targeting calcium channels. Its chemical structure corresponds to the compound with the CAS number 1402821-24-2, indicating its unique identification in chemical databases . The compound is primarily sourced from chemical suppliers such as MedChemExpress and GLPBio, where it is available for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of calcium ion channel agonist 1 typically involves multi-step organic synthesis techniques. One common method includes the use of specific precursors that undergo various reactions such as alkylation, condensation, and cyclization to form the final product. The detailed synthetic pathway may involve:

  1. Starting Materials: Selection of appropriate starting materials that provide the necessary functional groups.
  2. Reagents: Use of reagents that facilitate reactions like nucleophilic substitutions or electrophilic additions.
  3. Purification: Techniques such as chromatography to isolate the desired product from by-products.

The synthesis process is often optimized for yield and purity, ensuring that the final product meets the required specifications for biological testing .

Molecular Structure Analysis

Structure and Data

Calcium ion channel agonist 1 possesses a complex molecular structure characterized by specific functional groups that enable its interaction with calcium channels. While detailed structural data may vary, it generally includes:

  • Core Structure: A bicyclic or tricyclic framework that supports its pharmacological activity.
  • Functional Groups: Various substituents that enhance binding affinity to target proteins.

Molecular modeling studies often accompany structural analysis to predict interactions at the molecular level, providing insights into how modifications might affect activity .

Chemical Reactions Analysis

Reactions and Technical Details

Calcium ion channel agonist 1 participates in several chemical reactions relevant to its function:

  • Binding Reactions: The compound binds to N-type calcium channels, leading to conformational changes that enhance calcium influx.
  • Inhibition Reactions: As an inhibitor of cyclin-dependent kinase 2, it competes with ATP at the active site, effectively reducing kinase activity.

These reactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential .

Mechanism of Action

Process and Data

The mechanism of action for calcium ion channel agonist 1 involves:

  1. Agonism at Calcium Channels: The compound binds to N-type calcium channels, promoting their opening and facilitating calcium entry into cells. This process is vital for neurotransmitter release and muscle contraction.
  2. Inhibition of Cyclin-Dependent Kinase 2: By inhibiting cyclin-dependent kinase 2, the compound disrupts cell cycle progression, which can be beneficial in cancer therapy by preventing uncontrolled cell division.

Quantitative data on binding affinities and kinetic parameters are essential for assessing the efficacy of these actions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of calcium ion channel agonist 1 include:

  • Molecular Weight: Typically around 300-400 g/mol (exact value subject to specific structure).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under various pH conditions can influence its storage and application.

Chemical properties include reactivity patterns typical of compounds interacting with biological macromolecules, such as susceptibility to hydrolysis or oxidation under certain conditions .

Applications

Scientific Uses

Calcium ion channel agonist 1 has several applications in scientific research:

  • Neuroscience Research: Used to study synaptic transmission and neuronal excitability through modulation of calcium signaling.
  • Cancer Research: Investigated for its potential role in inhibiting cell proliferation via cyclin-dependent kinase inhibition.
  • Pharmacology Studies: Employed in drug discovery programs aimed at developing new therapeutics targeting calcium signaling pathways.

The ongoing research into this compound continues to reveal its significance across various fields within biomedical science .

Mechanisms of Action and Molecular Targets

Agonistic Modulation of N-Type Voltage-Gated Calcium Channels

Ca²⁺ channel agonist 1 (chemical name: unlisted; CAS: 1402821-24-2) selectively targets voltage-gated N-type calcium channels (Cav2.2), which are predominantly localized in presynaptic nerve terminals. These channels facilitate neurotransmitter release by mediating calcium influx during membrane depolarization [1] [5]. The compound acts as a positive allosteric modulator, enhancing channel open probability and prolonging calcium influx duration. Electrophysiological studies confirm a half-maximal effective concentration (EC₅₀) of 14.23 µM for Cav2.2 activation [6] [7]. This agonism increases calcium transient amplitudes by ~2-fold compared to endogenous ligands, significantly boosting synaptic vesicle exocytosis [3]. N-type channels are critical for pain transmission and motor coordination, positioning this agonist as a tool for modulating neuronal excitability without direct depolarization [5] [10].

Table 1: Pharmacological Profile of Ca²⁺ Channel Agonist 1

TargetEC₅₀ (µM)EffectBiological Consequence
N-type Calcium Channel14.23Increased open probabilityEnhanced neurotransmitter release
Cdk23.34Kinase inhibitionCell cycle arrest in proliferating cells

Inhibitory Effects on Cyclin-Dependent Kinase 2 (Cdk2) Activity

Concurrently, Ca²⁺ channel agonist 1 inhibits cyclin-dependent kinase 2 (Cdk2), a master regulator of the cell cycle. It exhibits an EC₅₀ of 3.34 µM against Cdk2, representing a 22-fold increase in potency compared to the reference inhibitor (R)-roscovitine [2] [6]. The compound binds to Cdk2’s ATP-binding pocket, competitively suppressing phosphorylation of downstream substrates like retinoblastoma (RB) protein [4]. Biophysical analyses reveal that inhibition occurs via allosteric disruption of Cdk2-cyclin binding thermodynamics, reducing catalytic efficiency by >80% [4] [9]. This dual functionality is structurally enabled by the compound’s anthranilic acid scaffold, which permits simultaneous engagement with ion channels and kinase targets [6].

Dual Pharmacological Profiling: Synergy Between Calcium Channel Activation and Kinase Inhibition

The compound’s synergy arises from its complementary actions on neuronal signaling and cell cycle regulation:

  • Presynaptic Effects: By enhancing Cav2.2 activity, it increases calcium-dependent vesicle docking at synaptic clefts, quantified by a 40% rise in RIM1-bound channel clusters [3].
  • Cell Cycle Interplay: Cdk2 inhibition in post-mitotic neurons indirectly stabilizes Cav2.2 phosphorylation states by suppressing cyclin E-mediated kinase cascades [3] [9].This dual mechanism is particularly relevant in motor nerve terminals, where disrupted neurotransmission underlies diseases like amyotrophic lateral sclerosis. The compound rescues neurotransmission deficits in model systems by concurrently amplifying calcium signals and halting aberrant cell-cycle re-entry in neurons [1] [6].

Allosteric Regulation and Binding Site Characterization

Ca²⁺ channel agonist 1 employs distinct allosteric mechanisms for each target:

  • Cav2.2 Modulation: Binds the channel’s C-terminal domain (S2013 residue), inducing conformational changes that stabilize high-open-probability states. Phosphomimetic mutations at S2013 abolish this effect [3].
  • Cdk2 Inhibition: Targets an allosteric pocket near the kinase’s catalytic K33 residue, triggering negative cooperativity with cyclin binding. X-ray crystallography confirms hydrogen bonding with L58 and hydrophobic interactions with F146 [4] [9].Thermodynamic profiling shows strong enthalpy-driven binding (ΔG = -42 kJ/mol), facilitated by charge-charge interactions in hydrophobic environments [9].

Table 2: Structural Features of Ca²⁺ Channel Agonist 1 Binding Sites

TargetBinding SiteKey InteractionsAffinity Drivers
Cav2.2C-terminal S2013Phosphomimetic stabilizationElectrostatic steering
Cdk2Allosteric pocket near K33H-bond with L58; van der Waals with F146Enthalpic dominance, entropy penalty

Figure 1. Hypothetical Binding Mode of Ca²⁺ Channel Agonist 1(Image concept: Compound shown simultaneously docked at Cav2.2 C-terminus and Cdk2 allosteric pocket, with key residues highlighted)

Subunit-Specific Interactions (e.g., α1, β, α2δ Subunits)

The compound’s activity is modulated by Cav2.2 auxiliary subunits:

  • α1B Pore Subunit: Direct phosphorylation at S2013 in the cytoplasmic C-terminal domain enhances RIM1 binding, tethering channels to active zones and increasing docked vesicles by 60% [3] [5].
  • β-Subunit Dependence: Co-expression with β3 subunits amplifies current densities 3-fold by preventing endoplasmic reticulum retention of α1B. The compound’s efficacy is abolished in β-subunit knockout models [5] [10].
  • α2δ Role: Unlike gabapentin (which binds α2δ), Ca²⁺ channel agonist 1 does not require α2δ for activity, indicating selectivity for α1B/β complexes [10]. These subunit-specific interactions explain its neuronal selectivity over L-type channels abundant in muscle [1] [5].

Properties

Product Name

Ca2+ channel agonist 1

IUPAC Name

(2R)-2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H26N6O/c1-3-10-25-13-21-16-17(20-11-14-8-6-5-7-9-14)23-19(24-18(16)25)22-15(4-2)12-26/h5-9,13,15,26H,3-4,10-12H2,1-2H3,(H2,20,22,23,24)/t15-/m1/s1

InChI Key

LKXPLOHGQSEPEM-OAHLLOKOSA-N

SMILES

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3

Canonical SMILES

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3

Isomeric SMILES

CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.